molecular formula C14H25NO3S B13453451 tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate

tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate

Cat. No.: B13453451
M. Wt: 287.42 g/mol
InChI Key: HLWHJTNNHNDAGI-UHFFFAOYSA-N
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Description

tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system that includes oxygen and sulfur atoms, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate typically involves the reaction of a spirocyclic intermediate with tert-butyl isocyanate. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process includes the formation of the spirocyclic core, followed by the introduction of the tert-butyl carbamate group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spiro ring structure.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified spirocyclic compounds.

    Substitution: Substituted carbamates.

Scientific Research Applications

tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The presence of the carbamate group can also facilitate interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate hydrochloride

Uniqueness

tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate is unique due to the presence of both oxygen and sulfur atoms in its spiro ring system. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C14H25NO3S

Molecular Weight

287.42 g/mol

IUPAC Name

tert-butyl N-(9-oxa-1-thiaspiro[5.5]undecan-4-yl)carbamate

InChI

InChI=1S/C14H25NO3S/c1-13(2,3)18-12(16)15-11-4-9-19-14(10-11)5-7-17-8-6-14/h11H,4-10H2,1-3H3,(H,15,16)

InChI Key

HLWHJTNNHNDAGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCSC2(C1)CCOCC2

Origin of Product

United States

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